(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(6-aminopyridin-3-yl)phenyl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c18-16-9-8-15(12-19-16)13-4-6-14(7-5-13)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMXXYUYYGVPMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718573 |

Source

|

| Record name | [4-(6-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-03-5 |

Source

|

| Record name | [4-(6-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone chemical properties

An In-Depth Technical Guide to the Synthesis and Chemical Properties of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Aminopyridine-Phenyl-Piperidine Scaffold

The aminopyridine-phenyl-piperidine scaffold is a privileged structure in drug discovery, integrating three key pharmacophores:

-

Aminopyridine: This moiety is a versatile building block known for its hydrogen bonding capabilities and its presence in a range of bioactive molecules. Aminopyridine derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.

-

Phenyl Ring: The central phenyl ring acts as a rigid scaffold, allowing for the precise spatial orientation of the other functional groups. It can be readily functionalized to modulate the electronic and steric properties of the molecule.

-

Piperidine: As one of the most important synthetic fragments in drug design, the piperidine ring is found in numerous pharmaceuticals[1][2]. Its conformational flexibility and the basicity of the nitrogen atom are key to its frequent role in ligand-receptor interactions[3][4].

The combination of these three components in the this compound scaffold suggests potential for a diverse range of biological activities, making it an attractive target for synthetic and medicinal chemists.

Physicochemical and Spectroscopic Characterization

While experimental data for the title compound is not available, the expected physicochemical properties can be inferred from its constituent parts.

| Property | Expected Characteristics |

| Molecular Formula | C₁₇H₁₉N₃O |

| Molecular Weight | 281.36 g/mol |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility may be limited but can be influenced by pH due to the basic aminopyridine and piperidine nitrogens. |

| Spectroscopic Analysis | |

| ¹H NMR | Expect characteristic signals for the aminopyridine, phenyl, and piperidine protons. The chemical shifts would be influenced by the electronic nature of the substituents[5][6][7]. |

| ¹³C NMR | Aromatic carbons would appear in the 110-160 ppm range, with the carbonyl carbon of the methanone appearing further downfield. Aliphatic carbons of the piperidine ring would be in the 20-50 ppm range[8]. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching for the amino group (around 3300-3500 cm⁻¹), C=O stretching for the ketone (around 1630-1680 cm⁻¹), and C-N stretching vibrations[9]. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 282.16. |

Synthetic Strategy: A Modular Approach

A logical and efficient synthesis of this compound would follow a convergent, modular approach. The key steps would involve the formation of the biaryl system followed by the amide bond formation.

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Synthesis of the Biaryl Core via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and boronic acids, making it ideal for constructing the central biaryl scaffold[10][11][12].

Experimental Protocol: Synthesis of Methyl 4-(6-aminopyridin-3-yl)benzoate

-

Reactant Preparation: To a solution of 5-bromo-2-aminopyridine (1 equivalent) and 4-(methoxycarbonyl)phenylboronic acid (1.2 equivalents) in a 4:1 mixture of 1,4-dioxane and water, add K₃PO₄ (3 equivalents) as a base[10].

-

Catalyst Addition: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents)[10][12].

-

Reaction: Heat the reaction mixture to 85-95°C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare it for the subsequent amide coupling.

Experimental Protocol: Synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid

-

Reaction Setup: Dissolve methyl 4-(6-aminopyridin-3-yl)benzoate (1 equivalent) in a mixture of methanol and water.

-

Hydrolysis: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Amide Coupling

The final step involves the formation of the amide bond between the carboxylic acid and piperidine. This can be achieved using various coupling reagents[13].

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: Dissolve 4-(6-aminopyridin-3-yl)benzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents)[13]. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Amine Addition: Add piperidine (1.2 equivalents) to the reaction mixture.

-

Reaction and Purification: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild aqueous acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final compound by column chromatography.

Potential Biological and Pharmacological Applications

The aminopyridine-phenyl-piperidine scaffold holds promise for a variety of therapeutic applications due to the established bioactivities of its constituent parts.

-

CNS Disorders: Many piperidine-containing compounds act as monoamine neurotransmitter re-uptake inhibitors, suggesting potential applications in treating depression and other CNS disorders[14].

-

Oncology: The aminopyridine moiety is present in several kinase inhibitors. The overall scaffold could be explored for its potential as an anticancer agent[3][4].

-

Inflammatory Diseases: Certain piperidine derivatives have shown anti-inflammatory properties[3].

-

Infectious Diseases: The aminopyridine core has been associated with antibacterial and antifungal activities.

The biological activity of this scaffold can be further explored through the following workflow:

Caption: Drug discovery workflow for the aminopyridine-phenyl-piperidine scaffold.

Safety and Handling

Aminopyridine derivatives should be handled with care, as they can be toxic if swallowed, in contact with skin, or if inhaled[15][16].

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[15][17].

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood[18][19].

-

Handling: Avoid breathing dust, vapor, mist, or gas. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[15][18].

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents[17][18]. Keep containers tightly closed.

In case of accidental exposure, seek immediate medical attention and refer to the appropriate safety data sheet (SDS) for the specific reagents used[15][16][17].

Conclusion

The this compound scaffold represents a promising area for novel drug discovery. This guide has outlined a robust and flexible synthetic strategy, along with methods for characterization and considerations for biological evaluation and safe handling. While specific data for the title compound is yet to be reported, the methodologies and insights provided herein offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this and related chemical entities.

References

- Tyagi, S. Synthesis and Characterization of m-Amino Pyridine Derivatives.

- Jubilant Ingrevia Limited.

- Al-Ostath, A., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 2022.

- Thermo Fisher Scientific.

- Biochem Chemopharma.

- Reddy, T. J., et al. An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine (III).

- Alkali Metals Limited.

- Loba Chemie. 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. 2012.

- Rasool, N., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017.

- Jadhav, S. S., & Patil, P. K. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

- Öztekin, K., et al. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Salimon, J., et al. Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyridine.

- Baklanov, M. Y., et al. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 2021.

- ChemicalBook. 3-Aminopyridine(462-08-8) 1H NMR spectrum.

- Frolov, A. S., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023.

- Kumar, A., et al. Process optimization for acid-amine coupling: a catalytic approach. Growing Science, 2022.

- Cacciari, B., et al. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. PubMed, 2003.

- Bang-Andersen, B., et al. Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

- Karchava, A. V., et al. New efficient synthesis of 6-aminopyrano[3,4-c]pyridines via Smiles type rearrangement.

- Wang, C., et al. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 2022.

- Li, X., et al. Aminative Suzuki–Miyaura coupling. Science, 2024.

- Arnaudov, M., et al. A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar, 2004.

- Frolov, A. S., et al.

- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 2008.

- International Journal of Novel Research and Development. The Piperidine Scaffold: A Cornerstone in Modern Pharmacology. Benchchem, 2023.

- Rasool, N., et al. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Chen, Y., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023.

- Pal, M., et al. A simple synthesis of aminopyridines: use of amides as amine source. SciELO, 2007.

- BenchChem. The Piperidine Scaffold: A Cornerstone in Modern Pharmacology.

- Baklanov, M. Y., et al. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Arkivoc, 2023.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. growingscience.com [growingscience.com]

- 14. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. lobachemie.com [lobachemie.com]

- 17. geneseo.edu [geneseo.edu]

- 18. biochemopharma.fr [biochemopharma.fr]

- 19. alkalimetals.com [alkalimetals.com]

Navigating the Synthesis and Potential Applications of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone: A Proposed Research and Development Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a prospective research and development pathway for the compound (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone , identified by the CAS number 1314987-03-5 . Due to the limited availability of published experimental data for this specific molecule, this document provides a scientifically grounded, hypothetical framework for its synthesis, characterization, and potential exploration in medicinal chemistry. The proposed methodologies are based on established synthetic protocols for structurally related compounds and general principles of drug discovery. This guide is intended to serve as a foundational resource for researchers initiating projects involving this and similar chemical scaffolds.

Introduction and Rationale

The chemical scaffold of this compound presents a compelling structure for investigation within drug discovery programs. It combines a 6-aminopyridin-3-yl moiety, a known pharmacophore in various biologically active agents, with a phenyl-piperidin-1-yl-methanone group. This combination suggests potential interactions with a range of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, a feature often exploited in kinase inhibitors and other targeted therapies. The piperidine ring offers a versatile point for modification to modulate physicochemical properties such as solubility and metabolic stability.

Given the absence of extensive literature on this specific compound, this guide will delineate a logical, multi-step approach to its synthesis and subsequent analysis, drawing parallels from established methodologies for analogous structures.

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached through a convergent strategy, focusing on the formation of the key biaryl bond and the final amide linkage. Two primary retrosynthetic disconnections are considered here.

Pathway A: Suzuki Coupling followed by Amide Formation

This pathway prioritizes the formation of the central C-C bond between the pyridine and phenyl rings.

Diagram of Proposed Synthetic Pathway A

Caption: Proposed synthesis of the target compound via Suzuki coupling.

Experimental Protocol: Suzuki Cross-Coupling

-

Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), combine 5-bromo-2-aminopyridine (1.0 eq), (4-(piperidin-1-ylcarbonyl)phenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate or potassium phosphate (2.0-3.0 eq) in a Schlenk flask.

-

Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent: Introduce a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale: The Suzuki-Miyaura cross-coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, offering high tolerance for various functional groups.[1][2]

Pathway B: Amide Formation followed by Suzuki Coupling

An alternative approach involves the initial synthesis of a key intermediate followed by the biaryl coupling.

Diagram of Proposed Synthetic Pathway B

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of the novel compound this compound. Designed for researchers and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind the analytical strategy, ensuring a self-validating and robust characterization process.

Introduction and Strategic Overview

Our strategy is built on a logical progression from fundamental properties to intricate connectivity, beginning with the determination of the molecular formula, followed by the identification of functional groups, and culminating in the precise mapping of the atomic framework through advanced NMR techniques.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

The first and most critical step is to establish the exact molecular formula. This is the bedrock upon which all subsequent interpretations are built.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[1] For a molecule like this compound, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to the presence of basic nitrogen atoms that are readily protonated to form a stable [M+H]⁺ ion.[2]

-

Expected Molecular Formula: C₁₇H₁₉N₃O

-

Monoisotopic Mass: 281.1528 g/mol

-

Expected [M+H]⁺ Ion: 282.1601

An experimental mass measurement within a narrow tolerance (typically < 5 ppm) of the theoretical value provides high confidence in the proposed elemental composition.

Degrees of Unsaturation (DoU)

From the confirmed molecular formula (C₁₇H₁₉N₃O), the degrees of unsaturation can be calculated to provide initial insights into the number of rings and/or multiple bonds present.

Formula: DoU = C + 1 - (H/2) + (N/2) Calculation: DoU = 17 + 1 - (19/2) + (3/2) = 18 - 9.5 + 1.5 = 10

The calculated DoU of 10 is consistent with the proposed structure:

-

Pyridine ring: 4 (3 double bonds + 1 ring)

-

Benzene ring: 4 (3 double bonds + 1 ring)

-

Piperidine ring: 1 (1 ring)

-

Carbonyl group (C=O): 1 (1 double bond)

-

Total: 10

This initial calculation strongly supports the presence of the proposed ring systems and the carbonyl group.

Functional Group Identification via Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the key functional groups present in the molecule by probing their characteristic vibrational frequencies.[3]

Table 1: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Two distinct, sharp-to-medium bands are expected for the primary amine on the pyridine ring.[4][5] |

| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Multiple weak-to-medium sharp peaks characteristic of sp² C-H bonds. |

| 2950 - 2850 | C-H Aliphatic Stretch | -CH₂- (Piperidine) | Strong, sharp peaks corresponding to the methylene groups of the piperidine ring. |

| 1650 - 1630 | C=O Stretch (Amide I Band) | Tertiary Amide | A very strong and sharp absorption band. Its position in this range is indicative of an amide carbonyl group with conjugation.[6] |

| 1610 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A medium intensity band, confirming the primary amine.[4] |

| 1600, 1500, 1450 | C=C Aromatic Ring Stretch | Benzene & Pyridine Rings | Multiple sharp bands of variable intensity, characteristic of aromatic rings. |

| 1350 - 1250 | C-N Stretch | Aromatic Amine & Tertiary Amide | Strong absorptions resulting from the C-N bonds of both the aminopyridine and the piperidinyl amide moieties.[5] |

| 850 - 810 | C-H Out-of-Plane Bend | 1,4-disubstituted Benzene | A strong band in this region is highly indicative of a para-substituted benzene ring. |

The collective IR data would confirm the presence of a primary aromatic amine, a tertiary amide, aromatic rings, and aliphatic CH₂ groups, aligning perfectly with the proposed structure.

Elucidating Connectivity: A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and framework of an organic molecule.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Workflow for NMR Analysis

The logical flow of NMR data analysis is crucial for efficiently assembling the structural puzzle.

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-2', H-6' | 8.05 | d | 1H | Pyridine Ring | Proton ortho to ring nitrogen, deshielded. |

| H-2, H-6 | 7.65 | d | 2H | Phenyl Ring | Protons ortho to the amide carbonyl, deshielded. |

| H-3, H-5 | 7.55 | d | 2H | Phenyl Ring | Protons ortho to the pyridine ring. |

| H-4' | 7.40 | dd | 1H | Pyridine Ring | Proton between the two other pyridine protons. |

| H-5' | 6.50 | d | 1H | Pyridine Ring | Proton ortho to the amino group, shielded. |

| NH₂ | 5.80 | br s | 2H | Amino Group | Broad singlet due to exchange and quadrupolar coupling. |

| H-α (Pip) | 3.60 | br m | 4H | Piperidine Ring | Protons adjacent to the amide nitrogen. |

| H-β,γ (Pip) | 1.60 | br m | 6H | Piperidine Ring | Remaining protons on the piperidine ring. |

Note: "Pip" refers to the piperidine ring. Multiplicities are predicted; actual appearance may vary due to signal overlap.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, often coupled with a DEPT experiment, reveals the number of unique carbon atoms and classifies them as CH, CH₂, or CH₃ groups.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

| Approx. δ (ppm) | Carbon Type | Assignment |

| 169.0 | C | C=O (Amide) |

| 158.5 | C | C-6' (C-NH₂) |

| 149.0 | CH | C-2' |

| 145.0 | C | C-1 |

| 138.0 | CH | C-4' |

| 135.0 | C | C-4 |

| 129.0 | CH | C-2, C-6 |

| 127.5 | CH | C-3, C-5 |

| 122.0 | C | C-3' |

| 107.0 | CH | C-5' |

| 48.0, 42.0 | CH₂ | C-α (Piperidine) |

| 26.0, 25.0, 24.0 | CH₂ | C-β, C-γ (Piperidine) |

2D NMR: Assembling the Pieces

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment is essential to confirm proton-proton adjacencies. Key expected correlations include:

-

Between H-4' and H-5' on the pyridine ring.

-

Between H-2/H-6 and H-3/H-5 on the phenyl ring, confirming the 1,4-substitution pattern.

-

Within the piperidine ring protons (H-α, H-β, H-γ), revealing the cyclic structure.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon, allowing for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for connecting the isolated spin systems. It reveals correlations between protons and carbons that are 2-3 bonds apart.

Caption: Key HMBC correlations for structural assembly.

Crucial HMBC Correlations for Structure Confirmation:

-

Pyridine-Phenyl Link: A correlation between the pyridine proton H-4' and the phenyl carbon C-4 (and/or H-3/H-5 to C-3') would definitively establish the connection between these two rings.

-

Phenyl-Amide Link: A correlation from the phenyl protons H-2/H-6 to the amide carbonyl carbon (C=O) would confirm that the piperidinylmethanone group is attached to the phenyl ring.

-

Amide-Piperidine Link: A correlation from the piperidine H-α protons to the amide carbonyl carbon (C=O) confirms the amide bond formation with the piperidine nitrogen.

Fragmentation Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) on the [M+H]⁺ precursor ion (m/z 282.16) provides structural confirmation by analyzing fragmentation pathways.

Predicted Fragmentation Pathways: The most probable fragmentation is the cleavage of the amide bond, which is a common pathway for amides.[9][10]

-

Loss of Piperidine: Cleavage of the C(O)-N bond would result in the loss of neutral piperidine (85.08 Da) and the formation of a stable acylium ion.

-

[C₁₂H₉N₂O]⁺, m/z 197.07

-

-

Formation of Piperidinylmethanone Ion: Cleavage of the bond between the phenyl ring and the carbonyl group.

-

[C₆H₁₀NO]⁺, m/z 112.08

-

The observation of these specific fragment ions would strongly corroborate the proposed connectivity between the major structural components.

Definitive Confirmation: Single Crystal X-Ray Crystallography

While the combination of HRMS and advanced NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[11] If a suitable, diffraction-quality crystal of the compound can be grown, this technique can provide a complete three-dimensional model of the molecule, confirming not only the connectivity but also precise bond lengths, bond angles, and solid-state conformation.

Protocol: Single Crystal X-Ray Diffraction

-

Crystal Growth: Dissolve the purified compound in a suitable solvent system (e.g., ethanol/water, acetone, ethyl acetate) and allow for slow evaporation at room temperature. Other methods like vapor diffusion or cooling crystallization can also be attempted.

-

Crystal Selection: Mount a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[11] Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the final, high-resolution structure.

Conclusion

The structure elucidation of this compound is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry establishes the elemental formula, which is then corroborated by the degrees of unsaturation. FTIR spectroscopy confirms the presence of the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity, with key long-range HMBC correlations serving to link the distinct structural motifs. The predicted fragmentation patterns in MS/MS and the potential for ultimate confirmation by X-ray crystallography provide additional layers of validation. This multi-faceted approach ensures the highest level of scientific rigor and confidence in the final structural assignment.

References

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

-

Stefaniak, L. (1978). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Organic Magnetic Resonance, 11(8), 385-389. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(21), 6431. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 974-981. Available at: [Link]

-

da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(36), 20384-20394. Available at: [Link]

-

Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 974-981. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. Available at: [Link]

-

Kato, A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(5), 495-502. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Available at: [Link]

-

Bouacida, S., et al. (2021). Synthesis, X-ray crystallography characterization, and DFT theoretical studies of a new metal compound [CdCl2(4-aminopyridine)2]n. Journal of Molecular Structure, 1225, 129112. Available at: [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Sciences, 13(10), 1033. Available at: [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 402(1-2), 1-29. Available at: [Link]

-

da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(36), 20384-20394. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1), 10-15. Available at: [Link]

-

Bansal, M. (2023). Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry, 6(3), 65-67. Available at: [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Blueprint of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone: A Technical Guide

Introduction

In the landscape of modern drug discovery, molecules possessing linked aromatic and heterocyclic systems are of paramount importance. The compound (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone represents a scaffold with significant potential, combining a bi-aryl system with a flexible piperidine amide. Such structures are frequently investigated for their interactions with a range of biological targets. A thorough characterization of their structural and electronic properties is the foundational step in any research and development campaign. Spectroscopic analysis provides the most detailed and non-destructive insight into molecular architecture.

This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound. While direct, published experimental spectra for this specific molecule are not currently available in public-domain literature, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from closely related analogues, to construct a robust, predictive spectroscopic profile. This analysis is designed to guide researchers in the identification, verification, and quality control of this compound.

Molecular Structure and Numbering Scheme

For clarity in the subsequent spectroscopic assignments, the following numbering scheme will be used for the atoms in this compound.

Caption: IUPAC Numbering Scheme for Spectroscopic Assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra are detailed below. These predictions are based on the principle of additivity, using known chemical shifts of substituted benzenes, pyridines, and piperidines.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in the amino group.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (typically several thousand) will be required to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum can be divided into three main regions: the piperidine aliphatic region, the aromatic region containing signals from both the phenyl and pyridine rings, and the amino proton signal.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Notes |

| H-4'' (piperidine) | ~1.50 - 1.65 | Multiplet | - | Protons on the carbon furthest from the nitrogen and carbonyl group, expected to be the most shielded of the piperidine protons. |

| H-3'', H-5'' (piperidine) | ~1.65 - 1.80 | Multiplet | - | Protons beta to the piperidine nitrogen. |

| H-2'', H-6'' (piperidine) | ~3.40 - 3.70 | Broad Multiplet | - | Protons alpha to the nitrogen are significantly deshielded. The broadness is due to restricted rotation around the C-N amide bond, leading to two distinct signals for the axial and equatorial protons. This is a common feature in N-acyl piperidines.[1] |

| -NH₂ (amino) | ~6.70 | Broad Singlet | - | The chemical shift of amine protons is variable and depends on concentration and temperature. This signal will disappear upon D₂O exchange.[2] |

| H-5 (pyridine) | ~6.65 | Doublet | J = 8.5 Hz | Ortho-coupled to H-4. Shielded by the electron-donating amino group. |

| H-3', H-5' (phenyl) | ~7.45 | Doublet | J = 8.4 Hz | Ortho-coupled to H-2' and H-6'. These protons are ortho to the electron-withdrawing carbonyl group. |

| H-4 (pyridine) | ~7.78 | Doublet of Doublets | J = 8.5, 2.4 Hz | Coupled to both H-5 (ortho) and H-2 (meta). |

| H-2', H-6' (phenyl) | ~7.85 | Doublet | J = 8.4 Hz | Ortho-coupled to H-3' and H-5'. These protons are ortho to the aminopyridinyl substituent. |

| H-2 (pyridine) | ~8.17 | Doublet | J = 2.4 Hz | Meta-coupled to H-4. This proton is significantly deshielded due to its position adjacent to the pyridine nitrogen and ortho to the phenyl substituent. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show distinct signals for the aliphatic piperidine carbons, the aromatic carbons, and the carbonyl carbon.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C-4'' (piperidine) | ~24.5 | Most shielded piperidine carbon. |

| C-3'', C-5'' (piperidine) | ~25.5 | Carbons beta to the nitrogen. |

| C-2'', C-6'' (piperidine) | ~42.0, ~47.0 | Carbons alpha to the nitrogen are deshielded. Two distinct signals may be observed due to slow rotation around the amide C-N bond. |

| C-5 (pyridine) | ~108.0 | Shielded by the adjacent amino group. |

| C-3', C-5' (phenyl) | ~127.0 | Aromatic carbons ortho to the carbonyl group. |

| C-3 (pyridine) | ~128.0 | Quaternary carbon, point of attachment to the phenyl ring. |

| C-2', C-6' (phenyl) | ~129.5 | Aromatic carbons ortho to the pyridinyl group. |

| C-1' (phenyl) | ~135.0 | Quaternary carbon attached to the carbonyl group. |

| C-4' (phenyl) | ~138.0 | Quaternary carbon attached to the pyridine ring. |

| C-4 (pyridine) | ~139.0 | Deshielded aromatic carbon. |

| C-2 (pyridine) | ~148.0 | Deshielded by the adjacent nitrogen atom. |

| C-6 (pyridine) | ~159.0 | Carbon bearing the amino group, significantly deshielded. |

| C=O (carbonyl) | ~169.0 | The amide carbonyl carbon is typically found in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source in positive ion mode.

-

Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

-

Tandem MS (MS/MS):

-

Select the [M+H]⁺ ion as the precursor.

-

Subject the precursor ion to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

-

Acquire the product ion spectrum to elucidate fragmentation pathways.

-

Predicted Mass Spectrum

-

Molecular Formula: C₁₈H₂₁N₃O

-

Molecular Weight: 295.38 g/mol

-

Exact Mass: 295.1685

-

Predicted [M+H]⁺: m/z 296.1759

The fragmentation of the molecule is expected to occur at the most labile bonds, primarily the amide bond and the bi-aryl linkage.

Caption: Predicted Major Fragmentation Pathways in ESI-MS/MS.

Key Fragmentation Pathways:

-

Loss of Piperidine: Cleavage of the N-C bond between the piperidine ring and the carbonyl group can lead to the loss of a neutral piperidine molecule, resulting in an acylium ion at m/z 199.09 .

-

Decarbonylation: The acylium ion (m/z 199.09) can subsequently lose carbon monoxide (CO) to form a bi-aryl cation at m/z 171.09 .

-

α-Cleavage at the Carbonyl Group: A common fragmentation for amides is the cleavage of the bond between the phenyl ring and the carbonyl group. This would lead to two primary fragments:

-

A piperidinyl-carbonyl cation at m/z 112.08 . This fragment can further lose CO to yield the piperidine cation.

-

An aminopyridinyl-phenyl radical cation .

-

-

Piperidine Ring Fragments: The piperidine moiety itself can fragment, but the most characteristic fragments are typically those involving the core scaffold as described above.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the compound (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is reported in terms of transmittance (%) versus wavenumber (cm⁻¹).

-

Predicted Infrared Absorption Bands

The IR spectrum will be dominated by absorptions from the amine, amide, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Notes |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium, Sharp | This pair of peaks is characteristic of a primary amine (-NH₂).[2][3] |

| 3050 - 3010 | Aromatic C-H Stretch | Medium to Weak | Typical for sp² C-H bonds in the phenyl and pyridine rings. |

| 2940 - 2850 | Aliphatic C-H Stretch | Medium | Arises from the C-H bonds of the piperidine ring. |

| 1640 - 1620 | C=O Stretch (Amide) | Strong | This is the characteristic carbonyl absorption for a tertiary amide. Conjugation with the aromatic ring may lower this frequency slightly compared to an aliphatic amide.[4][5] |

| 1610 - 1580 | N-H Bend (Scissoring) | Medium | Confirms the presence of the primary amine.[3] |

| 1590, 1500, 1450 | Aromatic C=C Stretch | Medium to Strong | Multiple bands are expected, characteristic of the phenyl and pyridine rings. |

| 1350 - 1250 | Aromatic C-N Stretch | Medium to Strong | Arises from the C-N bond of the aminopyridine.[3] |

| 1250 - 1200 | Amide C-N Stretch | Medium | From the C-N bond between the carbonyl and the piperidine nitrogen. |

| 850 - 810 | C-H Out-of-Plane Bend | Strong | Characteristic of 1,4-disubstituted (para) benzene rings. |

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile for this compound. By integrating fundamental spectroscopic principles with data from analogous structures, we have established a reliable blueprint for the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. The predicted chemical shifts, fragmentation patterns, and vibrational frequencies provide a robust framework for researchers to confirm the identity and purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of novel chemical entities in drug development and materials science.

References

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

-

Ordish, M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl- and methoxy-disubstituted N-Boc piperidines. RSC Medicinal Chemistry. Available at: [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). IR: amines. Available at: [Link]

-

Wiley Online Library. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. Available at: [Link]

-

Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

Sources

- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Physical Characteristics of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical characteristics of the chemical compound (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide consolidates essential data on the compound's chemical identity, structural features, and other physical properties, supported by available references. Due to the limited availability of experimentally derived data in peer-reviewed literature, this guide also addresses the methodologies for determining these characteristics and provides context through closely related analogs where applicable.

Introduction

This compound, a substituted pyridine derivative, represents a molecule of interest in contemporary chemical and pharmaceutical research. Its structural motifs, incorporating a 2-aminopyridine core linked to a phenyl-piperidine amide, suggest potential applications as an intermediate in the synthesis of pharmacologically active agents. An understanding of its physical properties is paramount for its effective handling, characterization, and deployment in synthetic chemistry and drug discovery pipelines. This guide aims to provide a detailed compilation of these properties.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all further characterization.

Nomenclature and Identification

-

Systematic Name: this compound

-

Alternative Name: 2-Amino-5-[4-(piperidinocarbonyl)phenyl]pyridine[1][2][3]

Structural Representation

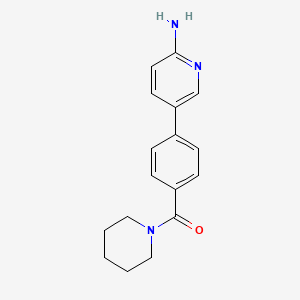

The chemical structure of this compound is depicted below.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

The structure features a central phenyl ring substituted with a 6-aminopyridin-3-yl group and a piperidine-1-carbonyl group. This arrangement of aromatic and saturated heterocyclic rings, along with the amide linkage and the primary amine, dictates the compound's physicochemical properties.

Tabulated Physical Characteristics

The following table summarizes the available physical data for this compound. It is important to note that experimentally determined values for several of these properties are not widely reported in the public domain.

| Physical Characteristic | Value | Source/Method |

| Molecular Formula | C₁₇H₁₉N₃O | - |

| Molecular Weight | 281.4 g/mol | Calculated |

| Appearance | Not explicitly reported. Likely a solid at room temperature. | Inferred from analogs |

| Melting Point | Data not available in searched sources. | - |

| Boiling Point | Data not available in searched sources. | - |

| Solubility | Data not available in searched sources. Expected to be soluble in organic solvents like DMSO and methanol. | Inferred from analogs |

| Purity | ≥97% to 98% | [3][4] |

Experimental Protocols for Physical Characterization

To address the current data gaps, this section outlines standard experimental methodologies for determining the key physical characteristics of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity. The protocol below describes a standard capillary method.

Caption: A generalized workflow for acquiring and analyzing NMR spectra.

4.3.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

Protocol for Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z).

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for structural information.

4.3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for IR Spectroscopy Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Place the sample in an IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H stretch for the amine, C=O stretch for the amide, C-N stretch, and aromatic C-H bends).

Conclusion

While this compound is commercially available, a comprehensive public dataset of its physical characteristics is currently lacking. This technical guide has consolidated the available information on its chemical identity and provided standardized protocols for the experimental determination of its key physical properties. The generation and publication of this data would be of significant benefit to the scientific community, facilitating its use in the synthesis of novel compounds with potential therapeutic applications. Researchers are encouraged to utilize the methodologies outlined herein to further characterize this promising molecule.

References

-

Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry. [Link]

-

Targeted Cancer Therapy Agents (29). MySkinRecipes. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of a Key Pharmaceutical Intermediate

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Solubility Profile of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Executive Summary

A thorough investigation for "(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone" did not yield any publicly available data. This suggests the compound may be novel, proprietary, or referenced under a different nomenclature. However, extensive information is available for a closely related and industrially significant compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) . This document provides a comprehensive technical guide on the solubility profile of this key pharmaceutical intermediate, which is notably used in the synthesis of the targeted cancer drug Ribociclib.[1][2] Understanding the solubility of this intermediate is critical for its efficient synthesis, purification, and formulation, directly impacting the overall drug development timeline and cost-effectiveness.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The aqueous solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences everything from the ease of synthesis and purification to bioavailability and the ultimate therapeutic efficacy of the drug product. For a key intermediate like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a well-defined solubility profile is paramount for:

-

Optimizing Reaction Conditions: Knowledge of solubility in various solvents is essential for designing efficient synthetic routes, ensuring high yields and purity.[3]

-

Streamlining Downstream Processing: Crystallization, a common purification method, is highly dependent on the solubility of the compound in different solvent systems.

-

Informing Formulation Strategies: Although an intermediate, its solubility characteristics can provide insights into the potential challenges and strategies for formulating the final API.

This guide will delve into the known solubility properties of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, provide detailed protocols for its solubility determination, and discuss the implications of these findings for pharmaceutical research and development.

Physicochemical Properties of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

A foundational understanding of the physicochemical properties of a compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [4] |

| Molecular Weight | 278.35 g/mol | [4] |

| Appearance | Solid, Dark Yellow | [1] |

| Melting Point | 130-132 °C | [1] |

| pKa (predicted) | 7.36 ± 0.26 | [1] |

| LogP (predicted) | 1.6 - 1.8 | [1] |

The presence of the aminopyridine moiety, a basic functional group, suggests that the solubility of this compound will be pH-dependent. The predicted pKa of 7.36 indicates that the compound will be more soluble in acidic conditions due to the protonation of the amino group.

Known Solubility Data

Publicly available data on the solubility of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is primarily qualitative.

| Solvent | Solubility | Source |

| DMSO | Slightly Soluble | [1] |

| Methanol | Very Slightly Soluble | [1] |

This limited information underscores the need for comprehensive, quantitative solubility studies to be performed as part of a robust drug development program.

Experimental Protocols for Solubility Determination

To address the gap in quantitative solubility data, the following experimental protocols are recommended. These methods are designed to provide a comprehensive understanding of the compound's solubility under various conditions.

Thermodynamic (Equilibrium) Solubility Determination

This method determines the true equilibrium solubility of the compound and is considered the gold standard.

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile).

-

Ensure a visible excess of solid remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.

-

Periodically check for equilibrium by analyzing samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved solid. Pre-saturating the filter with the solution can minimize drug loss due to adsorption.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility in mg/mL or µg/mL.

-

Causality Behind Experimental Choices:

-

Excess Solid: The presence of excess solid is crucial to ensure that the solution is truly saturated and at equilibrium.

-

Extended Equilibration Time: Thermodynamic solubility is an equilibrium process. Sufficient time is required for the dissolution and precipitation processes to reach a steady state.

-

Filtration: This step is critical to separate the dissolved compound from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

HPLC Analysis: HPLC is a highly specific and sensitive method for quantifying the concentration of the compound, providing accurate and reliable data.

Kinetic Solubility Determination

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a large number of compounds.

Objective: To determine the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Protocol:

-

Preparation of Compound Stock Solution:

-

Prepare a high-concentration stock solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

-

Precipitation Detection:

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

-

Data Analysis:

-

Plot the turbidity against the compound concentration to determine the kinetic solubility.

-

Causality Behind Experimental Choices:

-

DMSO Stock: Using a DMSO stock allows for the rapid dissolution of the compound before its introduction into the aqueous buffer.

-

Short Incubation Time: Kinetic solubility is a measure of how quickly a compound precipitates, so a shorter incubation time is used compared to thermodynamic solubility.

-

Turbidity Measurement: Nephelometry is a direct and sensitive method for detecting the formation of a precipitate.

Visualization of Experimental Workflow

The following diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

While existing data for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate provides a preliminary understanding of its solubility, a comprehensive, quantitative analysis is essential for its effective use in pharmaceutical manufacturing. The protocols outlined in this guide provide a robust framework for generating this critical data. Future studies should focus on:

-

pH-Solubility Profiling: A detailed investigation of how solubility changes across a physiologically relevant pH range (pH 1-8) is crucial.

-

Solvent Screening: A broader screen of pharmaceutically acceptable solvents will aid in the development of more efficient synthesis and purification processes.

-

Solid-State Characterization: Investigating the potential for polymorphism is important, as different crystal forms can exhibit different solubility profiles.

By systematically applying these methodologies, researchers and drug development professionals can gain a thorough understanding of the solubility of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, thereby de-risking its development and facilitating the efficient production of life-saving medicines.

References

- Google Patents. (2019). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). Tert-Butyl 4-(6-Aminopyridin-3-Yl)Piperazine-1-Carboxylate Supplier China. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

Sources

- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS#: 571188-59-5 [m.chemicalbook.com]

- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate [cymitquimica.com]

An In-Depth Technical Guide to (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, a heterocyclic compound of interest in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular characteristics, a robust protocol for its synthesis, standard analytical methodologies for its characterization, and an expert perspective on its potential therapeutic applications.

Core Molecular Attributes

This compound, identified by the CAS number 1314987-03-5, is a structurally intriguing molecule that combines three key pharmacophores: a 2-aminopyridine ring, a phenyl group, and a piperidine moiety linked via a ketone. This unique arrangement suggests a potential for diverse biological activities.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1314987-03-5 |

| Molecular Formula | C₁₇H₁₉N₃O |

| Molecular Weight | 293.36 g/mol |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)N |

Strategic Synthesis Protocol

The synthesis of this compound can be strategically approached through a multi-step process that leverages well-established and reliable organic reactions. The proposed pathway involves a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl system, followed by an amide coupling to introduce the piperidine moiety.

Retrosynthetic Analysis

A logical retrosynthetic analysis guides the proposed synthetic strategy. The target molecule is disconnected at the amide bond, yielding piperidine and 4-(6-aminopyridin-3-yl)benzoic acid. The benzoic acid intermediate can be further disconnected at the biaryl linkage, leading to two key starting materials: a halogenated aminopyridine and a boronic acid derivative of benzoic acid.

Step-by-Step Synthesis Workflow

Step 1: Suzuki-Miyaura Cross-Coupling

This foundational step constructs the pivotal carbon-carbon bond between the pyridine and phenyl rings. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.

-

Reaction: 5-bromo-2-aminopyridine is coupled with 4-(methoxycarbonyl)phenylboronic acid.

-

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for biaryl synthesis, tolerating a wide range of functional groups, including the amino group on the pyridine ring.[1] The use of a pre-existing ester on the boronic acid allows for a subsequent hydrolysis to the carboxylic acid needed for the amide coupling.

-

Protocol:

-

To a reaction vessel, add 5-bromo-2-aminopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable base, for instance, an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).

-

The reaction is carried out in a solvent system like a mixture of toluene and ethanol.

-

The mixture is heated to reflux and stirred under an inert atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, methyl 4-(6-aminopyridin-3-yl)benzoate, is purified by column chromatography.

-

Step 2: Saponification of the Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is the necessary precursor for the subsequent amide coupling.

-

Reaction: Methyl 4-(6-aminopyridin-3-yl)benzoate is treated with a base like lithium hydroxide.

-

Protocol:

-

Dissolve the ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

The solid product, 4-(6-aminopyridin-3-yl)benzoic acid, is collected by filtration, washed with water, and dried.

-

Step 3: Amide Coupling

The final step involves the formation of the amide bond between the synthesized carboxylic acid and piperidine.

-

Reaction: 4-(6-aminopyridin-3-yl)benzoic acid is coupled with piperidine.

-

Rationale: Standard peptide coupling reagents are employed to facilitate the formation of the robust amide linkage.

-

Protocol:

-

Dissolve 4-(6-aminopyridin-3-yl)benzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add piperidine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then washed with water and brine.

-

The organic layer is dried, concentrated, and the final product, this compound, is purified by column chromatography.

-

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the aminopyridine, phenyl, and piperidine rings. The chemical shifts and coupling patterns will be indicative of the specific substitution pattern. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the methanone group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (293.36 g/mol ) should be observed, confirming the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under various solvent conditions would indicate the purity of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ketone, and aromatic C-H bonds. |

Potential Therapeutic Applications in Drug Development

The structural motifs present in this compound suggest a high potential for biological activity, making it a compound of significant interest for drug discovery programs.

-

Aminopyridine Core: Aminopyridine derivatives are known to exhibit a wide range of pharmacological effects.[2] They are integral components of drugs with antibacterial, anti-inflammatory, and anticancer properties.[3][4] The 2-aminopyridine scaffold, in particular, is a versatile building block in medicinal chemistry.[2]

-

Piperidine Moiety: The piperidine ring is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties such as solubility and bioavailability.

-

Aryl-Piperidinyl-Methanone Linkage: This structural element is found in compounds targeting various receptors and enzymes in the central nervous system and other biological systems.

Given these structural components, this compound could be investigated for its potential as:

-

Kinase Inhibitors: The aminopyridine scaffold is a known hinge-binding motif for many protein kinases, which are crucial targets in oncology and immunology.

-

Enzyme Inhibitors: The overall structure may lend itself to binding within the active sites of various enzymes implicated in disease.

-

Receptor Modulators: The compound could potentially interact with G-protein coupled receptors or ion channels, depending on its three-dimensional conformation.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the pharmacological profile of this compound and determine its most promising therapeutic applications.

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483.

-

Al-Otaibi, J. S.; Al-Zahrani, N. A.; El-Gazzar, A. A.; Al-Shaalan, N. H. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022 , 27 (11), 3463. [Link]

- da Silva, A. D.; de Castro, P. A.; de Oliveira, K. T.; de Carvalho, H. B. Aminopyridines: A Patent Review (2010-2015).

-

Gomha, S. M.; Abdel-aziz, H. M. Synthesis of new triazolo[4,3-b][1][2][4][5]tetrazines and triazolo[3,4-b][1][3][4]thiadiazines using 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole as a starting material. Journal of Heterocyclic Chemistry. 2014 , 51 (S1), E233–E239.

Sources

- 1. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone: A Technical Guide to Biological Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract